molecular formula C10H7F2NO2 B1360839 methyl 5,6-difluoro-1H-indole-2-carboxylate CAS No. 898746-30-0

methyl 5,6-difluoro-1H-indole-2-carboxylate

Cat. No.: B1360839
CAS No.: 898746-30-0
M. Wt: 211.16 g/mol
InChI Key: OQWNPCDCYKEDEV-UHFFFAOYSA-N
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Description

Methyl 5,6-difluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring and a carboxylate ester group at the 2 position

Preparation Methods

The synthesis of methyl 5,6-difluoro-1H-indole-2-carboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. For this specific compound, the starting materials would include a difluorinated phenylhydrazine derivative and an appropriate ester precursor. The reaction conditions often involve heating the mixture in the presence of an acid catalyst such as hydrochloric acid or acetic acid .

Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis or other synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Methyl 5,6-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions typical of indole derivatives. These reactions include:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the nitrogen atom. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups attached to the indole ring.

    Nucleophilic Substitution: The presence of fluorine atoms can facilitate nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Scientific Research Applications

Methyl 5,6-difluoro-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5,6-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. This can lead to the modulation of biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 5,6-difluoro-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 5,6-difluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c1-15-10(14)9-3-5-2-6(11)7(12)4-8(5)13-9/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWNPCDCYKEDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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